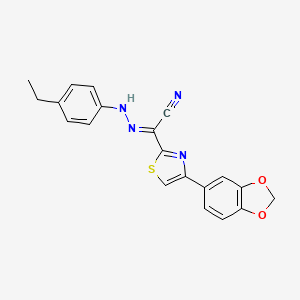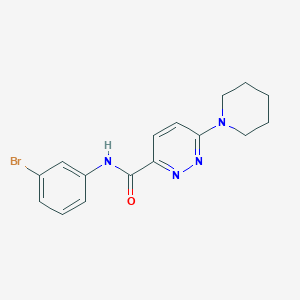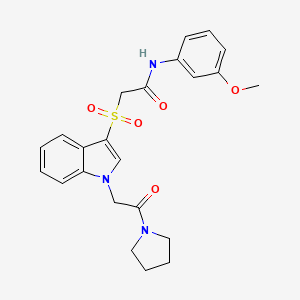
5-amino-1-phenyl-N-(2-(trifluoromethyl)phenyl)-1H-1,2,3-triazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
5-amino-1-phenyl-N-(2-(trifluoromethyl)phenyl)-1H-1,2,3-triazole-4-carboxamide is a useful research compound. Its molecular formula is C16H12F3N5O and its molecular weight is 347.301. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Ruthenium-catalyzed Synthesis for Triazole-based Scaffolds
The molecule serves as a suitable candidate for the preparation of peptidomimetics or biologically active compounds leveraging the triazole scaffold. A ruthenium-catalyzed cycloaddition protocol has been developed to synthesize a protected version of this triazole amino acid, demonstrating complete regiocontrol for aryl or alkyl azides. These synthesized amino acids have been utilized to prepare triazole-containing dipeptides and triazoles active as HSP90 inhibitors, highlighting its potential in drug discovery (Ferrini et al., 2015).
Dimroth Rearrangement Studies
The molecule has been the subject of studies focused on the Dimroth rearrangement, a chemical process it may undergo. Research into its structural characteristics, including the crystal structure of related triazole compounds, provides insights into the rearrangement mechanisms and offers evidence for synthetic pathways and transformations relevant to medicinal chemistry and material science (L'abbé et al., 2010).
Synthesis of Antimicrobial Agents
A series of novel compounds derived from a related triazole carboxylic acid has been synthesized and evaluated for their antimicrobial activities. This research underscores the molecule's role as a precursor in developing potential antimicrobial agents, demonstrating moderate to good activities against tested bacterial and fungal strains (Jadhav et al., 2017).
Anticancer Activity
The molecule has been implicated in the synthesis of compounds with distinct inhibitory capacities against cancer cell proliferation. This includes research on similar compounds showcasing effective inhibition against various cancer cell lines, thereby underscoring the triazole derivative's potential in oncological therapeutics (Lu et al., 2017).
Anti-Influenza Virus Activity
Research on benzamide-based 5-aminopyrazoles and their derivatives, synthesized through a new route involving the triazole structure, has shown significant antiviral activities against the H5N1 bird flu influenza virus. This highlights the molecule's utility in the design and development of new antiviral agents (Hebishy et al., 2020).
Properties
IUPAC Name |
5-amino-1-phenyl-N-[2-(trifluoromethyl)phenyl]triazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12F3N5O/c17-16(18,19)11-8-4-5-9-12(11)21-15(25)13-14(20)24(23-22-13)10-6-2-1-3-7-10/h1-9H,20H2,(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUFLPTMEMNACQP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=C(N=N2)C(=O)NC3=CC=CC=C3C(F)(F)F)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12F3N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(2,5-Dimethylphenyl)methyl]-8-(5-chloro-2-methoxyphenyl)-1-methyl-1,3,5-tri hydroimidazolidino[1,2-h]purine-2,4-dione](/img/structure/B2978165.png)

![3-[1-(4-methylbenzoyl)-1H-pyrazol-3-yl]-1-phenyl-4(1H)-pyridazinone](/img/structure/B2978168.png)

![1-methyl-7-phenyl-3,8-dipropyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2978174.png)
![N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-2-(trifluoromethoxy)benzamide](/img/structure/B2978176.png)

![5-((2-(2,3-dimethoxyphenyl)-5-methyloxazol-4-yl)methyl)-2-(4-ethoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2978178.png)


![11-methyl-N-[4-(methylsulfanyl)-1,3-benzothiazol-2-yl]-3,12-dithia-5,10-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,10-pentaen-4-amine](/img/structure/B2978182.png)

![3-allyl-2-{[2-oxo-2-(2-thienyl)ethyl]sulfanyl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2978186.png)
